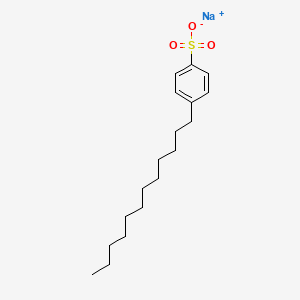

Sodium p-dodecylbenzenesulfonate

Description

Contextualization of Alkylbenzenesulfonate Surfactants in Contemporary Chemical Research

Alkylbenzene sulfonates represent a class of anionic surfactants that have been in use since the 1930s. wikipedia.org They are a major component of many cleaning products due to their excellent detergent properties. wikipedia.org Initially, branched alkylbenzene sulfonates (BAS) were widely produced, but their poor biodegradability led to environmental concerns, such as the formation of persistent foam in wastewater. wikipedia.org This prompted a shift in the 1960s to linear alkylbenzene sulfonates (LAS), like SDBS, which are more readily biodegradable. wikipedia.org

In contemporary chemical research, alkylbenzene sulfonates are studied for their fundamental properties and a wide range of applications. They are crucial in emulsion polymerization, a process used to create various polymers. pcc.eucosoonchem.com Researchers also investigate their role in enhanced oil recovery, where they help to mobilize crude oil trapped in rock formations. nih.govresearchgate.net Furthermore, their interactions with other molecules, such as polymers and proteins, are a subject of intense academic inquiry. researchgate.net The environmental fate and potential toxicity of these surfactants are also significant areas of study, with research focusing on their degradation pathways and effects on aquatic organisms. researchgate.netnih.govresearchgate.net

Research Significance of Sodium p-Dodecylbenzenesulfonate as a Model Anionic Surfactant

This compound is frequently selected as a model anionic surfactant in scientific studies due to its well-defined chemical structure and representative properties. researchgate.net Its linear alkyl chain simplifies the interpretation of experimental results compared to branched isomers. wikipedia.org A key characteristic of SDBS and other surfactants is the formation of micelles above a certain concentration known as the critical micelle concentration (CMC). tandfonline.combeloit.edu The CMC is a fundamental parameter that influences the surfactant's performance in various applications.

The study of SDBS micellization provides insights into the thermodynamic principles governing self-assembly processes. tandfonline.com Researchers have extensively investigated how factors like temperature, the presence of electrolytes, and the addition of alcohols affect the CMC and micellar properties of SDBS. tandfonline.comeiu.eduias.ac.in These studies are crucial for understanding and controlling the behavior of surfactants in complex systems. For instance, the addition of salts like sodium chloride (NaCl) has been shown to decrease the CMC of SDBS. eiu.eduias.ac.in

SDBS also serves as a model compound for studying the adsorption of surfactants onto solid surfaces, which is relevant to processes like mineral flotation and soil remediation. nih.gov Its interaction with nanoparticles is another active area of research, with applications in creating stable nanoparticle dispersions and functionalized materials. researchgate.nettaylorandfrancis.comresearchgate.net Furthermore, SDBS is used in biochemical research for solubilizing proteins and lipids and in techniques like gel electrophoresis.

Scope and Objectives of Academic Inquiry on SDBS Systems

The academic inquiry into SDBS systems is broad, encompassing its synthesis, physical-chemical properties, and diverse applications. A primary objective is to understand the fundamental principles of its self-assembly into micelles and other aggregates in solution. tandfonline.comresearchgate.net This includes determining its critical micelle concentration (CMC) under various conditions and characterizing the thermodynamics of micellization. tandfonline.comeiu.edu

Another major focus is the application of SDBS in various chemical processes. In materials science, research explores its use as a template or stabilizing agent in the synthesis of nanoparticles and porous materials. researchgate.nettaylorandfrancis.com In environmental science, studies investigate its role in remediation technologies and its own environmental fate and degradation. researchgate.netresearchgate.net The interactions of SDBS with polymers, proteins, and other molecules are also extensively studied to develop new formulations for applications ranging from enhanced oil recovery to personal care products. nih.govresearchgate.net

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H29NaO3S | chemicalbook.comcosoonchem.com |

| Molecular Weight | 348.48 g/mol | chemicalbook.comcosoonchem.com |

| Appearance | White or light yellow powder or flakes | chemicalbook.com |

| Solubility in Water | Soluble | chemicalbook.com |

| Critical Micelle Concentration (CMC) in water at 25°C | 1.52 x 10⁻³ M | eiu.edu |

Critical Micelle Concentration (CMC) of SDBS at Different Temperatures in Salt-Free Systems

| Temperature (°C) | CMC (M) | Reference |

| 15 | 1.63 x 10⁻³ | eiu.edu |

| 19.1 | 1.48 x 10⁻³ | eiu.edu |

| 25 | 1.52 x 10⁻³ | eiu.edu |

| 41.6 | 1.73 x 10⁻³ | eiu.edu |

Structure

3D Structure of Parent

Properties

CAS No. |

2211-98-5 |

|---|---|

Molecular Formula |

C18H30NaO3S |

Molecular Weight |

349.5 g/mol |

IUPAC Name |

sodium;4-dodecylbenzenesulfonate |

InChI |

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21); |

InChI Key |

OTJDDUKPDMSZHT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.[Na] |

Other CAS No. |

2211-98-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Pathways and Process Chemistry of Sodium P Dodecylbenzenesulfonate

Fundamental Alkylation and Sulfonation Reactions for Linear Alkylbenzene Sulfonate Production

The synthesis of SDBS primarily involves two core chemical transformations: the alkylation of benzene (B151609) to form dodecylbenzene (B1670861), followed by sulfonation and subsequent neutralization. chemicalbook.com

Dodecylbenzene Synthesis: Alkylation Processes

The initial step in producing SDBS is the synthesis of linear alkylbenzene (LAB), specifically dodecylbenzene. This is achieved through the alkylation of benzene with dodecene, a long-chain olefin. researchgate.netwikipedia.org This reaction is a classic example of a Friedel-Crafts alkylation.

Historically, catalysts such as aluminum chloride (AlCl₃) and hydrofluoric acid (HF) have been employed for this process. nih.gov While effective in achieving high conversion rates of over 99% by weight to LAB, these traditional catalysts are associated with challenges like corrosivity (B1173158) and environmental concerns. google.com

The reaction mechanism involves the protonation of the alkene by the acid catalyst, followed by the electrophilic attack of the resulting carbocation on the benzene ring. The use of different catalysts can influence the position of the phenyl group on the dodecyl chain, leading to various isomers. google.com

Sulfonation Mechanisms and Reagents

Following the synthesis of dodecylbenzene, the next crucial step is sulfonation. This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the benzene ring of the dodecylbenzene molecule. alfa-chemistry.comcosoonchem.com Common sulfonating agents include:

Sulfur Trioxide (SO₃): This is a highly reactive and efficient sulfonating agent. cosoonchem.com The reaction is typically carried out by diluting sulfur trioxide with dry air to control the reaction rate and minimize side reactions. cosoonchem.com The molar ratio of sulfur trioxide to alkylbenzene is a critical parameter, often controlled at approximately 1:1.03 to 1:1.05. cosoonchem.com

Sulfuric Acid (H₂SO₄): Concentrated or fuming sulfuric acid can also be used. alfa-chemistry.comcosoonchem.com However, the reaction with sulfuric acid can be reversible, and side reactions like dealkylation can occur, especially with less reactive forms of the acid. alfa-chemistry.com

Chlorosulfonic Acid (ClSO₃H): This reagent allows for sulfonation at milder temperatures and the reaction is irreversible. alfa-chemistry.com While it offers high product yields, it is toxic and produces hydrogen chloride gas as a byproduct. alfa-chemistry.com

The sulfonation process is not without its complexities. Side reactions can lead to the formation of impurities such as sulfones and polysulfonic acids, which can affect the quality of the final product. alfa-chemistry.com Controlling the reaction temperature is crucial to minimize the formation of these byproducts. alfa-chemistry.com

Neutralization and Purification Strategies

The final step in the production of SDBS is the neutralization of the dodecylbenzenesulfonic acid (LABSA). chemicalbook.com This is typically achieved by reacting the sulfonic acid with a base, most commonly sodium hydroxide (B78521) (NaOH), to form the sodium salt. cosoonchem.comchemicalbook.com The pH of the neutralization mixture is carefully controlled to be in the range of 7 to 8. cosoonchem.com

The resulting product is a solution containing SDBS, water, and some impurities. cosoonchem.com These impurities can include inorganic salts like sodium sulfate (B86663), which is a byproduct of the neutralization process, and unreacted organic materials. cosoonchem.comgoogle.com Purification strategies may involve crystallization and filtration to separate the desired sodium p-dodecylbenzenesulfonate from these impurities. alfa-chemistry.com For instance, adding calcium chloride during neutralization can precipitate sodium sulfate as calcium sulfate, which can then be filtered off. google.com

Green Chemistry Principles in SDBS Manufacturing

The traditional manufacturing processes for SDBS have raised environmental and safety concerns, primarily due to the use of corrosive and hazardous catalysts like HF and AlCl₃. usda.gov In response, there has been a significant push towards adopting greener and more sustainable synthetic routes.

A key development in this area is the use of solid acid catalysts, such as zeolites, for the alkylation of benzene. nih.goved.ac.ukresearchgate.net Zeolites are crystalline aluminosilicates with well-defined pore structures that can act as shape-selective catalysts. The use of mesoporous Beta zeolites has shown excellent catalytic activity and stability in the alkylation of benzene with 1-dodecene. ed.ac.ukresearchgate.net These catalysts offer several advantages:

They are less corrosive and easier to handle than traditional liquid acids.

They can be regenerated and reused, reducing waste. ed.ac.ukresearchgate.net

They can lead to higher selectivity for desired isomers.

Influence of Synthetic Parameters on SDBS Isomer Distribution and Purity

The properties and performance of SDBS are significantly influenced by its isomer distribution and purity, which are in turn determined by the synthetic parameters employed during its manufacture.

The position of the phenyl group on the linear alkyl chain has a profound impact on the biodegradability and detergency of the resulting surfactant. cosoonchem.com For instance, the 2-phenyl isomer (2-LAB) is known for its superior biodegradability and detergent properties. researchgate.netcityu.edu.hk The choice of alkylation catalyst plays a crucial role in determining the isomer distribution. While traditional catalysts like HF and AlCl₃ tend to produce a mixture of isomers with a relatively low content of the 2-phenyl derivative, certain solid acid catalysts, like specific zeolites, can exhibit higher selectivity towards this desired isomer. researchgate.netgoogle.comcityu.edu.hk

The purity of the final SDBS product is affected by the efficiency of the sulfonation and neutralization steps, as well as the subsequent purification processes. Key parameters that influence purity include:

| Synthetic Parameter | Influence on Purity |

| Sulfonating Agent | The choice of sulfonating agent and reaction conditions can impact the formation of byproducts like sulfones. alfa-chemistry.com |

| Reaction Temperature | Higher temperatures during sulfonation can lead to increased sulfone formation. alfa-chemistry.com |

| Molar Ratios | The molar ratio of reactants, such as sulfur trioxide to alkylbenzene, must be carefully controlled to ensure complete reaction and minimize unreacted starting materials. cosoonchem.com |

| Neutralization pH | Precise pH control during neutralization is essential to ensure complete conversion to the sodium salt and to avoid the presence of residual acid or excess base. cosoonchem.com |

| Purification Method | The effectiveness of the purification strategy, such as crystallization or filtration, directly determines the level of inorganic salts and other impurities in the final product. alfa-chemistry.comgoogle.com |

Small alterations in these synthetic parameters can lead to significant modifications in the final product's average size, size distribution, stability, and structure. nih.gov Therefore, precise control over the entire manufacturing process is essential to produce high-quality SDBS with the desired performance characteristics.

Interfacial Phenomena and Supramolecular Assembly of Sodium P Dodecylbenzenesulfonate

Adsorption Behavior at Solid-Liquid and Air-Liquid Interfaces

The adsorption of sodium p-dodecylbenzenesulfonate (SDBS) at interfaces is a complex phenomenon driven by a combination of forces and interactions. This behavior is fundamental to its role in various applications, including detergency, emulsification, and industrial processes.

The primary mechanisms governing the adsorption of SDBS onto surfaces are a combination of hydrophobic interactions, electrostatic forces, and to a lesser extent, other interactions like hydrogen bonding.

Hydrophobic Interactions: The dodecylbenzene (B1670861) portion of the SDBS molecule is hydrophobic, meaning it repels water. This is a major driving force for adsorption, as the hydrophobic tail seeks to remove itself from the aqueous environment by attaching to a surface, particularly non-polar or hydrophobic surfaces. researchgate.net This interaction is entropically favorable as it releases structured water molecules from around the hydrophobic tail.

Electrostatic Forces: As an anionic surfactant, SDBS possesses a negatively charged sulfonate head group. This leads to strong electrostatic interactions with charged surfaces. On positively charged surfaces, strong electrostatic attraction enhances adsorption. Conversely, on negatively charged surfaces, such as silica (B1680970) or certain clays, electrostatic repulsion between the SDBS head group and the surface can hinder adsorption. However, adsorption can still occur if the hydrophobic driving force is strong enough to overcome this repulsion. The addition of electrolytes can screen these electrostatic interactions, influencing the adsorption behavior. researchgate.netfrontiersin.org

Ligand Exchange: In the context of mineral surfaces, ligand exchange can play a role. The sulfonate group of SDBS can potentially replace coordinated water molecules or other ligands on the surface of minerals, forming a direct bond. This mechanism is more specific to the chemical nature of the adsorbent.

Hydrogen Bonding: While not the primary driving force, hydrogen bonding can contribute to the adsorption of SD. For instance, at partially hydroxylated surfaces, hydrogen bonding can occur between the sulfonate head group and surface hydroxyl groups. This interaction can reduce the free energy penalty associated with displacing water molecules from the surface. researchgate.net

To quantify and understand the rate and capacity of SDBS adsorption, various kinetic and equilibrium models are employed. rsisinternational.orgresearchgate.net

Kinetic Models describe the rate at which SDBS is adsorbed onto a surface. Common models include:

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available adsorption sites. rsisinternational.orgmdpi.com It is often applicable in the initial stages of adsorption.

Pseudo-Second-Order Model: This model posits that the rate-limiting step is chemical adsorption (chemisorption) involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comresearchgate.net Studies on the adsorption of SDBS onto montmorillonite (B579905) have shown that the process is well-described by the pseudo-second-order kinetic model, suggesting that chemical adsorption is a significant part of the mechanism. researchgate.netfrontiersin.org

Elovich Model: This model is often applied to chemisorption on heterogeneous surfaces and describes a scenario where the adsorption rate decreases exponentially as the amount of adsorbed solute increases. researchgate.netmdpi.com

Equilibrium Models describe the distribution of SDBS between the solution and the adsorbent surface when the system has reached a state of dynamic equilibrium. Common models include:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. researchgate.net

Freundlich Isotherm: This empirical model is used to describe adsorption on heterogeneous surfaces and multilayer adsorption. researchgate.net

The choice of the most appropriate model depends on the specific adsorbent-adsorbate system and the experimental conditions. For instance, the adsorption of SDBS on montmorillonite was found to be consistent with the pseudo-second-order kinetic model, indicating a chemisorption process. frontiersin.org

The physical and chemical properties of the adsorbent surface play a critical role in the adsorption of SDBS.

Hydrophobicity: The hydrophobicity of a surface is a key determinant of SDBS adsorption. As the surface becomes more hydrophobic, the interaction with the hydrophobic tail of the SDBS molecule becomes stronger, leading to increased adsorption. researchgate.netnih.gov On hydrophobic surfaces, SDBS molecules tend to form more densely packed structures. researchgate.net Studies have shown that the strength of interaction between a substrate and a surfactant increases with surface hydrophobicity. researchgate.net

Roughness: Surface roughness can significantly influence adsorption. An increase in surface roughness generally leads to an increase in the available surface area for adsorption. aps.org However, the effect is not always straightforward. For hydrophobic surfaces, increased roughness can enhance the hydrophobic character, promoting adsorption. aps.orgresearchgate.net Studies on superhydrophobic surfaces have indicated that long-wavelength roughness plays a more significant role in determining the contact angle than short-wavelength roughness. aps.org In some cases, surface roughness can impact bacterial adhesion and colonization, a process where surfactant adsorption can play a role, with significant effects observed when the root-mean-square roughness exceeds a certain threshold (e.g., 200 nm in one study). nih.gov

Counter-ions: Counter-ions are attracted to the negatively charged head groups of the adsorbed SDBS molecules. This attraction helps to neutralize the charge of the adsorbed layer, reducing the electrostatic repulsion between adjacent SDBS molecules. This allows for more compact packing of the surfactant molecules on the surface, thereby increasing the adsorption density. The type of counter-ion is also important; this is known as the Hofmeister effect. bohrium.comresearchgate.net Counter-ions with a smaller hydrated radius and lower charge density can approach the surfactant head groups more closely, leading to more effective charge neutralization and enhanced adsorption. bohrium.com The specific interaction between the counter-ion and the interface, which can be influenced by factors like ion polarizability and the potential for deformation of the hydration shell, also plays a role. researchgate.net

Ionic Strength: Increasing the ionic strength of the solution by adding an electrolyte (like NaCl) has a significant impact. The added ions in the bulk solution create a more effective shield for the electrostatic repulsion between the negatively charged SDBS head groups. This compression of the electrical double layer reduces the repulsive forces, favoring the aggregation of SDBS molecules at the interface and thus increasing adsorption. researchgate.netmdpi.com

Micellization and Critical Micelle Concentration (CMC) Studies

Above a certain concentration in an aqueous solution, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) begin to self-assemble into organized aggregates called micelles.

The CMC is a fundamental property of a surfactant and is highly sensitive to the composition of the aqueous environment, including temperature and the presence of additives like salts. Various techniques are used to determine the CMC, with conductivity and surface tension measurements being common.

The addition of salts to an aqueous solution of SDBS generally leads to a decrease in the CMC. ias.ac.innepjol.info This is because the added electrolytes reduce the electrostatic repulsion between the ionic head groups of the surfactant molecules, making it easier for them to aggregate into micelles. nepjol.info The magnitude of this effect depends on the type and concentration of the salt. For instance, divalent cations like Mg²⁺ are more effective at lowering the CMC than monovalent cations like Na⁺ or K⁺ due to their greater ability to screen the negative charges of the sulfonate head groups. ias.ac.in

The temperature also influences the CMC of SDBS. Studies have shown that the CMC of SDBS in water exhibits a complex relationship with temperature, often showing a minimum at a certain temperature. eiu.edu For example, one study reported CMC values for SDBS in a salt-free system of 1.63x10⁻³ M at 15°C, 1.48x10⁻³ M at 19.1°C, 1.52x10⁻³ M at 25°C, and 1.73x10⁻³ M at 41.6°C. eiu.edu

The presence of organic additives can also affect the CMC. For example, the addition of a small amount of acetonitrile (B52724) to an aqueous SDS solution was found to initially decrease the CMC, followed by an increase at higher acetonitrile concentrations. asianpubs.org

Table 1: Critical Micelle Concentration (CMC) of this compound (SDBS) in Different Aqueous Environments

| Environment | Temperature (°C) | CMC (M) | Method | Reference |

| Salt-free | 15 | 1.63 x 10⁻³ | PVC Electrode | eiu.edu |

| Salt-free | 19.1 | 1.48 x 10⁻³ | PVC Electrode | eiu.edu |

| Salt-free | 25 | 1.52 x 10⁻³ | PVC Electrode | eiu.edu |

| Salt-free | 41.6 | 1.73 x 10⁻³ | PVC Electrode | eiu.edu |

| Salt-free | 25 | 1.62 x 10⁻³ | Conductivity | eiu.edu |

| Salt-free | 25 | 3.77 x 10⁻⁴ | Conductance | researchgate.net |

| In presence of NaCl | 25 | Varies | Conductivity, DLS | ias.ac.in |

| In presence of KCl | 25 | Varies | Conductivity, DLS | ias.ac.in |

| In presence of NH₄Cl | 25 | Varies | Conductivity, DLS | ias.ac.in |

| In presence of MgCl₂ | 25 | Varies | Conductivity, DLS | ias.ac.in |

Micellar Structure and Aggregation Number Characterization

This compound (SDBS), an anionic surfactant, readily self-assembles into spherical micellar structures in aqueous solutions above its critical micelle concentration (CMC). The CMC for SDBS can vary depending on the purity and the isomeric structure of the dodecyl chain, with values reported around 1.2 mM for linear SDBS and lower for branched-chain variants. cambridge.org Molecular dynamics simulations and experimental data indicate that SDBS micelles are generally spherical. hzdr.depku.edu.cn

The aggregation number, which is the number of individual surfactant molecules that form a single micelle, is a key parameter in characterizing these structures. For surfactants similar to SDBS, such as sodium dodecyl sulfate (B86663) (SDS), the aggregation number is often around 60. pku.edu.cn In the case of SDBS, the aggregation number is influenced by external factors, particularly the presence of electrolytes. The addition of salts like sodium chloride (NaCl) to an SDBS solution screens the electrostatic repulsions between the anionic sulfonate head groups. cambridge.org This charge screening allows for a closer packing of the surfactant molecules, leading to an increase in the aggregation number. cambridge.org

Dynamic light scattering (DLS) studies have been employed to determine the size of these aggregates. In one study, the micelle size for SDBS at a concentration of 15 mmol/L was measured to be approximately 5.53 nm. cambridge.org Molecular dynamics simulations have provided further insight, suggesting a mean micellar radius of about 20.0 Å (2.0 nm) for an SDBS micelle. hzdr.depku.edu.cn

| Property | Reported Value | Method/Conditions | Source |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | ~1.2 mM | For linear SDBS | cambridge.org |

| Micelle Shape | Spherical | Molecular Dynamics Simulations | hzdr.depku.edu.cn |

| Mean Micellar Radius | 20.0 Å (2.0 nm) | Molecular Dynamics Simulations | hzdr.depku.edu.cn |

| Measured Micelle Size (Diameter) | 5.53 nm | Dynamic Light Scattering (at 15 mmol/L) | cambridge.org |

| Effect of Electrolytes (e.g., NaCl) | Increases aggregation number | General observation | cambridge.org |

Molecular Packing and Dynamics within SDBS Micellar Aggregates

The presence of a phenyl group in the head region of the SDBS molecule, attached to the anionic sulfonate group, distinguishes it from simple alkyl sulfates like SDS and significantly influences its molecular packing within micelles. hzdr.de Molecular dynamics simulations reveal that despite having a similar mean radius to SDS micelles, the hydrophobic core of SDBS micelles, formed by the dodecyl chains, is more tightly packed. hzdr.depku.edu.cn This compact arrangement is further supported by analyses of the solvent accessible surface area, chain direction, and end-to-end distances of the surfactant tails. hzdr.de

The benzene (B151609) moiety in SDBS is believed to contribute additional rigidity to the micellar structure, potentially through π-stacking interactions. mdpi.com This increased rigidity results in differential structural fluctuations compared to more flexible surfactant micelles. mdpi.com Studies using polarization-gated fluorescence spectroscopy and quasielastic neutron scattering have confirmed these differences in structural dynamics. mdpi.com The dynamics of water molecules at the micelle's surface are coupled with these structural fluctuations, indicating a "master-slave" relationship where the micelle's structural flexibility dictates the behavior of the surrounding hydration shell. mdpi.com This tighter packing and increased rigidity are fundamental characteristics of SDBS supramolecular assemblies.

Interfacial and Bulk Rheological Properties of SDBS Solutions

Dilational Viscoelasticity of SDBS-Adsorbed Layers

The dilational viscoelasticity of interfacial layers of SDBS is a measure of their resistance to changes in surface area and is crucial for the stability of foams and emulsions. This property is often characterized by the dilational viscoelastic modulus (E). The dilational viscoelasticity of SDBS-adsorbed layers at an air-water interface typically exhibits a bell-shaped curve as a function of surfactant concentration. cas.cn At low concentrations, the modulus increases with concentration as more surfactant molecules adsorb to the interface, creating a more cohesive film. cas.cn The modulus reaches a maximum value at a specific transition concentration. Beyond this point, further increases in SDBS concentration lead to a decrease in the dilational viscoelasticity. This decline is attributed to a faster relaxation process, where the exchange of surfactant molecules between the bulk solution and the interface becomes more rapid, dampening the surface tension gradients that drive viscoelasticity. cas.cn

Interfacial Shear Rheology of SDBS Films

Interfacial shear rheology probes the resistance of an interfacial film to deformation under a constant surface area. For a pure SDBS film, the interfacial shear viscosity is generally low. However, its behavior is often studied in mixed systems, such as in combination with polymers for applications like enhanced oil recovery.

In systems containing partially hydrolyzed polyacrylamide (PHPAM), the interaction with SDBS is concentration-dependent. At low SDBS concentrations, a mixed adsorption film is formed that exhibits enhanced strength compared to the polymer alone. pku.edu.cncas.cn However, as the SDBS concentration increases, the surfactant molecules can displace the polymer from the interface, leading to a weakening of the film. pku.edu.cncas.cn

When SDBS is combined with hydrophobically modified polyacrylamide (HMPAM), the surfactant molecules can form aggregates with the hydrophobic portions of the polymer at the interface. This interaction disrupts the interfacial network structure formed by the HMPAM molecules, causing a significant decrease in the interfacial shear modulus as the SDBS concentration rises. pku.edu.cncas.cn Interestingly, this disruption also leads to a change in the properties of the interfacial film from predominantly viscous to more elastic. pku.edu.cncas.cn

Influence of Electrolytes on Rheological Behavior of SDBS Systems

Electrolytes have a profound effect on both the bulk and interfacial rheological properties of SDBS solutions. The addition of salts such as NaCl, KCl, LiCl, CaCl₂, and MgCl₂ influences the dilational viscoelasticity of SDBS-adsorbed layers. cas.cn At SDBS concentrations below a certain threshold (e.g., 0.01–0.02 mM), the presence of these electrolytes increases the dilational viscoelastic modulus. cas.cn This is due to the screening of electrostatic repulsion between the anionic SDBS head groups, which allows for a denser packing of surfactant molecules at the air-water interface. cas.cn

However, at higher SDBS concentrations, the addition of salts leads to a decrease in dilational viscoelasticity. cas.cn This occurs because the salts promote a faster exchange of surfactant molecules between the bulk and the interface, which dampens the surface tension gradients and reduces the viscoelastic modulus. cas.cn The magnitude of this effect depends on the type of ion. Divalent cations like Ca²⁺ and Mg²⁺ have a more significant impact than monovalent cations (K⁺, Na⁺, Li⁺) due to their higher charge density. cas.cn Among the monovalent ions, the effect is related to their degree of matching in water affinities with the SDBS head groups, which influences the tendency for ion-pairing. cas.cn The observed order of impact on dilational viscoelasticity is CaCl₂ > MgCl₂ > KCl > NaCl > LiCl. cas.cn

| SDBS Concentration Range | Effect of Added Electrolytes (e.g., NaCl, CaCl₂) | Reason | Source |

|---|---|---|---|

| Low (e.g., < 0.01-0.02 mM) | Increases dilational viscoelastic modulus | Screening of electrostatic repulsion leads to denser interfacial packing. | cas.cn |

| High (e.g., > 0.01-0.02 mM) | Decreases dilational viscoelastic modulus | Promotes faster molecular exchange between bulk and interface, dampening surface tension gradients. | cas.cn |

| Cationic Influence | Divalent ions (Ca²⁺, Mg²⁺) have a stronger effect than monovalent ions (K⁺, Na⁺, Li⁺). | Higher charge density of divalent ions. | cas.cn |

| Order of Impact | CaCl₂ > MgCl₂ > KCl > NaCl > LiCl | Related to charge density and water affinity matching. | cas.cn |

Interactions of Sodium P Dodecylbenzenesulfonate with Complex Chemical Systems

SDBS Interactions with Polymeric Systems

The combination of surfactants like SDBS with polymers in aqueous solutions gives rise to complex fluids with tunable properties. These interactions are governed by a delicate balance of forces, including electrostatic and hydrophobic interactions, which dictate the solution's microstructure and macroscopic behavior. inkworldmagazine.comresearchgate.net

The interaction between SDBS and water-soluble polymers, such as modified polyacrylamides, is a multifaceted process. In these systems, the association is primarily driven by hydrophobic interactions between the alkyl tail of the SDBS molecule and hydrophobic segments on the polymer chain. researchgate.nettandfonline.com This leads to the formation of micelle-like aggregates or microdomains along the polymer backbone. researchgate.netosti.gov

Two primary mechanisms are generally accepted for polymer-surfactant complex formation. inkworldmagazine.com One involves the binding of individual surfactant molecules (unimers) to the polymer, which is dominant for polymers with hydrophobic groups. inkworldmagazine.com The other involves the formation of surfactant micelles in the vicinity of the polymer chain, a more likely scenario for hydrophilic polymers. inkworldmagazine.com The interaction begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is typically lower than the surfactant's critical micelle concentration (CMC). nih.gov At the CAC, surfactant molecules start to associate with the polymer chains, forming aggregates. nih.gov

For hydrophobically associating polyacrylamides (HAP), which are modified with a small amount of hydrophobic comonomer, the addition of SDBS leads to the association of the surfactant with these hydrophobic groups. researchgate.net This creates microdomains that can act as physical cross-links, connecting different polymer chains. researchgate.netosti.gov At low SDBS concentrations, this cross-linking effect is predominant, leading to the formation of a three-dimensional network structure. osti.gov However, as the SDBS concentration increases significantly, the surfactant molecules may form micelles around the individual hydrophobic groups, which disrupts the intermolecular associations between polymer chains. osti.gov

Factors influencing these interactions are numerous and include the hydrophobicity of the polymer, the concentrations of both polymer and surfactant, and electrostatic effects. inkworldmagazine.com As an anionic surfactant, SDBS interacts strongly with nonionic polymers. inkworldmagazine.com

The association between SDBS and polymers has profound effects on the rheological properties of the solution, most notably its viscosity. researchgate.nettandfonline.com The formation of polymer-surfactant co-assemblies can lead to a significant increase in solution viscosity. researchgate.net This is because the SDBS-induced microdomains act as junction points, building a reversible molecular network that increases the hydrodynamic size of the polymer complexes. researchgate.net

Studies on hydrophobically associating polymer (HAP) solutions show that the addition of SDBS strengthens the structure viscosity. researchgate.netosti.gov In certain concentration regimes, particularly the entangled semi-dilute regime, this can lead to enhanced shear-thickening behavior. researchgate.net This phenomenon is attributed to the balance between intramolecular and intermolecular associations facilitated by the SDBS microdomains. researchgate.net

However, the effect of SDBS concentration on viscosity is not monotonic. While low concentrations of SDBS promote cross-linking and increase viscosity, higher concentrations can lead to a decrease in viscosity. osti.gov This occurs because, beyond a certain point, the SDBS molecules saturate the hydrophobic sites on the polymer and begin to form individual micelles around them, which breaks down the intermolecular network structure. osti.gov For instance, with a specific HAP, a maximum viscosity was observed at an SDBS concentration of about 1.0x10⁻³ mol/L; beyond this, the viscosity decreased. osti.gov The viscosity of aqueous solutions of poly(ethyleneoxide) (PEO) also shows a maximum as a function of sodium dodecyl sulfate (B86663) (SDS) concentration, corresponding to the point where polymer coils are saturated with the surfactant. aip.org

Table 1: Effect of SDBS Concentration on the Viscosity of Hydrophobically Associating Polymer (HAP) Solutions

| SDBS Concentration | Primary Interaction Mechanism | Effect on Viscosity | Reference |

|---|---|---|---|

| Low | Cross-linkage of hydrophobic groups on different polymer chains via SDBS microdomains. | Significant increase. | osti.gov |

| Optimal (e.g., ~1.0x10⁻³ mol/L) | Maximum network formation. | Peak viscosity, potential for shear thickening. | osti.gov |

| High | Disruption of intermolecular associations due to micelle formation around individual hydrophobes. | Decrease. | osti.gov |

Surfactant-polymer (SP) flooding is a crucial chemical enhanced oil recovery (EOR) technique used to mobilize residual oil trapped in reservoirs after primary and secondary recovery stages. nih.govmdpi.com The combination of a surfactant like SDBS and a polymer in the injection fluid creates a synergistic effect that improves oil displacement efficiency. mdpi.comacs.org

The fundamental mechanisms behind the effectiveness of SDBS-polymer systems in EOR are twofold:

Interfacial Tension (IFT) Reduction : SDBS, as a surfactant, adsorbs at the oil-water interface, significantly lowering the interfacial tension. nih.govresearchgate.net This reduction in IFT helps to overcome the capillary forces that trap oil droplets within the porous rock, allowing them to be mobilized and displaced. researchgate.netdtu.dk Molecular dynamics simulations have shown that SDBS molecules with a branched structure, where the benzene (B151609) ring is near the center of the alkyl chain, can be particularly effective at oil displacement. nih.gov

Mobility Control : Water-soluble polymers, such as partially hydrolyzed polyacrylamide (HPAM), are added to the injection fluid to increase its viscosity. nih.govmdpi.com This increased viscosity provides "mobility control" by preventing the injected fluid from bypassing the more viscous oil, a phenomenon known as viscous fingering. mdpi.com A more stable displacement front leads to a higher volumetric sweep efficiency, meaning a larger volume of the reservoir is contacted by the injection fluid. mdpi.com

The interaction between SDBS and the polymer is critical. The polymer enhances the effectiveness of the surfactant flood by improving the sweep efficiency, while the surfactant mobilizes the oil. dtu.dk The combined SP system can lead to significantly higher oil recovery than either polymer or surfactant flooding alone. nih.govmdpi.com For example, some studies have reported that SP flooding can increase oil recovery by over 20% compared to water or polymer flooding alone. nih.govmdpi.com However, a key challenge in SP flooding is the adsorption of the chemicals onto the reservoir rock, which can make the process less economically viable. acs.orgnih.gov

SDBS as a Templating Agent in Nanomaterial Synthesis

In the field of nanotechnology, surfactants play a vital role as "soft templates" to direct the formation and assembly of nanoscale materials. acs.orgresearchgate.net SDBS, with its self-assembling properties, is used to control the size, shape, and stability of various nanomaterials, including inorganic nanostructures and conductive polymers. researchgate.nettaylorandfrancis.com

SDBS acts as a directing agent in the synthesis of various inorganic nanoparticles. During synthesis, SDBS molecules can form micelles or other aggregate structures in solution, which serve as templates or nanoreactors. researchgate.net The chemical reactions to form the inorganic material occur within or at the interface of these surfactant assemblies, allowing for control over the resulting nanoparticle morphology and size. researchgate.net

Furthermore, SDBS can adsorb onto the surface of newly formed nanoparticles, providing colloidal stability and preventing aggregation. taylorandfrancis.comaip.org For example, SDBS has been used as a surfactant to improve the stability and thermal conductivity of iron oxide and copper-water (Cu-H₂O) nanofluids. taylorandfrancis.com It has also been employed in the preparation of water-based lubricants containing titanium dioxide (TiO₂) nanoparticles, where it aids in dispersion. mdpi.com The electrostatic repulsion between the anionic headgroups of the adsorbed SDBS molecules helps to keep the nanoparticles suspended in the base fluid. aip.org The ability to control the organization of nanoparticles through such methods is crucial for creating functional materials with desired collective properties for applications in catalysis, sensing, and electronics. rsc.org

SDBS is widely used as a soft template and a dopant in the chemical polymerization of conductive polymers like polypyrrole (PPy). acs.orgresearchgate.net The synthesis typically involves the oxidation of the pyrrole (B145914) monomer in an aqueous solution containing SDBS. researchgate.netyoutube.com

The role of SDBS in this process is multifaceted:

Templating : SDBS molecules form micelles in the solution, and the polymerization of pyrrole occurs within these micellar structures. acs.orgacs.org This templating effect strongly influences the morphology of the final PPy product. Instead of the typical globular or random forms seen in syntheses without surfactants, the use of SDBS can yield distinct structures like nanosheets. acs.orgnih.gov

Doping : As an anionic surfactant, the sulfonate group of SDBS can act as a counter-ion (dopant) that gets incorporated into the positively charged PPy backbone during its oxidative polymerization. acs.orgresearchgate.net This doping is essential for the electrical conductivity of the polymer.

Stabilization : SDBS helps to form a stable dispersion of the PPy particles, preventing them from agglomerating and precipitating out of the solution. researchgate.net

The concentration of SDBS has a significant impact on the properties of the synthesized PPy. Studies have shown that increasing the surfactant concentration can lead to a reduction in the particle size of the PPy. nih.gov The electrical conductivity and optical properties of the PPy are also influenced by the presence and concentration of SDBS, which affects the polymer's final structure and doping level. youtube.comnih.gov

Table 2: Influence of SDBS on the Properties of Synthesized Polypyrrole (PPy)

| Property | Observation in the Presence of SDBS | Reference |

|---|---|---|

| Morphology | Transformation from random/sphere-like forms to sheet-like or other organized structures. | acs.orgnih.gov |

| Particle Size | Generally decreases with increasing SDBS concentration. | nih.gov |

| Electrical Conductivity | Enhanced due to doping effect and structural organization. | acs.orgyoutube.com |

| Dispersion Stability | Improved stability of PPy particles in aqueous solution. | researchgate.net |

Interaction with Colloidal Dispersions and Particulate Matter

Sodium p-dodecylbenzenesulfonate (SDBS), an anionic surfactant, plays a significant role in the behavior of colloidal dispersions and particulate matter in aqueous systems. Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic sulfonate group, allows it to adsorb at interfaces, altering surface properties and mediating particle-particle interactions. chemicalbook.com This interaction can lead to either the stabilization or destabilization of colloidal systems, depending on the specific conditions.

Stabilization and Destabilization of Colloidal Systems by SDBS

The stability of a colloidal system is determined by the balance of attractive and repulsive forces between particles. core.ac.uk The primary attractive forces are the ever-present van der Waals forces, which promote particle aggregation. substech.comyale.edu Repulsive forces, which prevent aggregation, are typically electrostatic or steric in nature. core.ac.uksubstech.com

Stabilization SDBS primarily contributes to the electrostatic stabilization of colloids. substech.com In an aqueous solution, SDBS dissociates, releasing the dodecylbenzenesulfonate anion (DBS⁻). When these anions adsorb onto the surface of colloidal particles, they impart a negative charge or increase the existing negative surface charge. substech.com This leads to the formation of an electrical double layer around each particle. substech.comaquavarra.ie The resulting strong electrostatic repulsion between the similarly charged particles counteracts the van der Waals attraction, preventing them from aggregating and thus enhancing the kinetic stability of the dispersion. core.ac.ukyale.edu The good wetting and dispersion properties of SDBS are a direct result of this stabilizing capability. chemicalbook.com

Destabilization Conversely, SDBS can also induce destabilization, or flocculation, under certain circumstances. core.ac.uk The coagulation and aggregation of particles can be triggered in several ways:

Charge Neutralization: In systems containing positively charged colloidal particles, the adsorption of the anionic DBS⁻ can neutralize the surface charge, reducing the electrostatic repulsion and allowing van der Waals forces to dominate, leading to aggregation.

Precipitation with Cations: SDBS can react with dissolved cations in the dispersion medium, particularly multivalent cations like Ca²⁺. This can lead to the precipitation of an insoluble salt (e.g., calcium dodecylbenzenesulfonate), effectively removing the surfactant from the solution and altering the system's stability. nih.gov This mechanism is particularly relevant in the context of clay mineral dispersions. nih.gov

Bridging Flocculation: At concentrations below the critical micelle concentration (CMC), surfactant molecules can adsorb onto multiple particles simultaneously, creating "bridges" that link them together into larger aggregates or flocs. core.ac.uk

Hydrophobic Interactions: The hydrophobic tails of the SDBS molecules adsorbed on different particles can interact, contributing to particle aggregation.

The ultimate effect of SDBS on a colloidal system is a complex interplay between its concentration, the surface chemistry of the particles, and the ionic composition of the dispersing medium. aquavarra.ie

Adsorption on Mineral Surfaces (e.g., Montmorillonite (B579905), Clay Minerals)

The interaction of SDBS with mineral surfaces, particularly clay minerals like montmorillonite, is a critical process affecting its environmental transport and its application in technologies such as soil remediation. nih.gov Montmorillonite is a clay mineral that typically carries a negative surface charge. frontiersin.orgfrontiersin.org

Research shows that the adsorption of SDBS onto montmorillonite is highly dependent on the type of exchangeable cation present in the clay structure. nih.gov Studies have found that SDBS adsorbs significantly onto montmorillonite saturated with calcium ions (Ca²⁺-montmorillonite) but very little on sodium-saturated montmorillonite (Na⁺-montmorillonite). nih.gov The primary mechanism for this is not direct adsorption onto the clay surface itself, but rather a precipitation reaction between the DBS⁻ anion and Ca²⁺ ions that are released from the clay through cation exchange. nih.gov The presence of other electrolytes, such as sodium chloride (NaCl), can further enhance the amount of SDBS sorbed by Ca²⁺-montmorillonite. nih.gov

The adsorption process involves both the external surface and the interlayer spaces of the montmorillonite. frontiersin.orgnih.gov This is considered a form of chemical adsorption. frontiersin.org As the concentration of SDBS in the solution increases, several changes in the mineral's properties are observed:

The surface of the montmorillonite becomes progressively rougher. frontiersin.orgnih.gov

The amount of SDBS adsorbed onto the surface and within the interlayers increases. frontiersin.orgnih.gov

The adsorption of the hydrophobic groups of SDBS into the interlayer space displaces interlayer water molecules. frontiersin.orgnih.gov

This displacement of water leads to a decrease in the interlayer spacing of the montmorillonite. frontiersin.orgfrontiersin.orgnih.gov

Furthermore, the pH of the solution influences the adsorption process. The addition of H⁺ ions can reduce the electrostatic repulsion between the negatively charged DBS⁻ anions and the negatively charged clay surface, thereby promoting adsorption. frontiersin.orgnih.gov

| Property | Observation with Increasing SDBS Concentration | Reference |

|---|---|---|

| Surface Morphology | Surface becomes coarser and rougher. | frontiersin.orgnih.gov |

| Adsorption Amount | Total amount of adsorbed SDBS on the surface and in interlayers increases. | frontiersin.orgnih.gov |

| Interlayer Water | Amount of interlayer water decreases. | frontiersin.orgnih.gov |

| Interlayer Spacing | Interlayer spacing decreases due to water repulsion. | frontiersin.orgfrontiersin.orgnih.gov |

Impact on Particulate Contaminant Removal Mechanisms

SDBS is widely used as a cleaning agent and its presence in water systems has a notable impact on mechanisms for removing particulate and chemical contaminants. researchgate.net Its influence is primarily linked to its surfactant properties and its own susceptibility to various removal processes.

One significant removal mechanism for anionic surfactants like SDBS is adsorption. In engineered systems, materials like zero-valent iron (ZVI) can effectively remove SDBS from wastewater. nih.gov The process is highly pH-dependent. At acidic conditions (e.g., pH 3.0), removal is minimal. However, at a nearly neutral pH of 6.0, removal is highly efficient, with adsorption onto the iron oxide/hydroxide (B78521) layer on the ZVI surface being the predominant mechanism, accounting for the majority of the removal, followed by precipitation and a small amount of degradation. nih.gov

| Mechanism | Contribution to TOC Removal at pH 3.0 | Contribution to TOC Removal at pH 6.0 |

|---|---|---|

| Adsorption | 2.9% | 58.3% |

| Precipitation | 4.6% | 14.9% |

| Degradation | 2.3% | 4.6% |

| Total TOC Removal | 9.8% | 77.8% |

Activated carbon is another material used for contaminant removal where SDBS plays a role. nih.gov The removal of SDBS on activated carbon is a combined process of bioadsorption and biodegradation. nih.gov When microorganisms are present, they can adhere to the carbon surface and biodegrade the adsorbed surfactant. nih.gov The efficiency of this process is influenced by the surface properties of the activated carbon, such as its hydrophobicity. researchgate.net

Environmental Transformation and Remediation of Sodium P Dodecylbenzenesulfonate

Degradation Pathways and Kinetics of Linear Alkylbenzene Sulfonates (LAS)

Linear alkylbenzene sulfonates (LAS), the class of compounds to which SDBS belongs, are subject to various degradation processes in the environment. The structure of the alkyl chain and the position of the benzene (B151609) ring are critical factors influencing the rate and mechanism of degradation.

The biodegradation of SDBS can proceed under both aerobic and anaerobic conditions, albeit through different metabolic pathways and at different rates.

Aerobic Biodegradation:

Under aerobic conditions, the biodegradation of LAS, including SDBS, is a relatively rapid and well-documented process. watereurope.eu The primary mechanism involves the oxidative degradation of the alkyl chain, followed by the breakdown of the aromatic ring. The process is initiated by the terminal oxidation of the alkyl chain (ω-oxidation) by monooxygenase enzymes, followed by sequential shortening of the chain via β-oxidation. scispace.com This series of reactions leads to the formation of sulfophenyl carboxylates (SPCs) as primary intermediates. scispace.comwaterandwastewater.com Subsequently, the benzene ring of the SPCs is cleaved, and the sulfonate group is removed, ultimately leading to the complete mineralization of the surfactant into carbon dioxide, water, and sulfate (B86663). watereurope.euscispace.com The efficiency of aerobic degradation is a key reason for the widespread replacement of the more persistent branched alkylbenzene sulfonates with LAS in detergent formulations.

Anaerobic Biodegradation:

Historically, LAS were considered resistant to biodegradation in the absence of oxygen. watereurope.euwaterandwastewater.comijcce.ac.ir However, more recent studies have demonstrated that anaerobic degradation of LAS can occur, particularly in environments such as anoxic marine sediments and under specific conditions in wastewater treatment reactors. waterandwastewater.comijcce.ac.irnih.gov The anaerobic pathway differs significantly from the aerobic one. A proposed mechanism involves the addition of fumarate (B1241708) to the subterminal carbon of the alkyl chain, initiating a different cascade of breakdown reactions. ijcce.ac.ir While possible, anaerobic biodegradation of LAS is generally a much slower process compared to its aerobic counterpart. researchgate.net High concentrations of LAS have also been shown to inhibit methanogenesis, a key process in anaerobic digestion. scispace.comnih.gov

The rate and extent of both aerobic and anaerobic biodegradation are influenced by environmental factors such as temperature, pH, and the presence of acclimated microbial populations. mdpi.com While aerobic processes are the primary route for LAS removal in most wastewater treatment plants, anaerobic degradation plays a role in the ultimate fate of the surfactant in anoxic environments like sediments and sludge. nih.gov

The primary intermediates formed during the initial stages of LAS biodegradation are sulfophenyl carboxylates (SPCs). researchgate.net These compounds retain the sulfonated benzene ring but have a shortened, carboxylated alkyl chain. The specific chain length of the resulting SPCs depends on the point of initial oxidation and the extent of subsequent β-oxidation. It is estimated that a complex mixture of around 50 different SPCs can be generated from the various LAS congeners present in commercial products. researchgate.net

The identification and quantification of these intermediates are crucial for understanding the biodegradation pathway and assessing the environmental persistence of LAS transformation products. Several analytical techniques are employed for the analysis of SPCs in environmental matrices. These methods typically involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes from water or sediment samples. scispace.comijcce.ac.ir

Common analytical methods include:

Capillary Electrophoresis with UV detection (CE-UV): This technique separates the SPCs based on their electrophoretic mobility and detects them using their UV absorbance. scispace.com

Liquid Chromatography with Fluorescence Detection (LC-FD): This method separates the SPCs by liquid chromatography, and they are then detected by their native fluorescence. ijcce.ac.ir

High-Resolution Mass Spectrometry (HRMS): Coupled with liquid chromatography, HRMS provides high sensitivity and selectivity for the identification and quantification of a wide range of SPCs and other degradation products. watereurope.eu

These analytical approaches allow for the monitoring of SPC formation and subsequent degradation, providing valuable insights into the efficiency of LAS removal in both natural and engineered systems.

The rate of SDBS decomposition is highly dependent on a variety of environmental and operational parameters. The degradation kinetics are often modeled using first-order or more complex kinetic models to predict the persistence of the compound in different scenarios. nih.govtrojantechnologies.comnih.gov

Key Factors Influencing Degradation Kinetics:

Initial Concentration: The initial concentration of SDBS can impact the degradation rate. In some cases, higher concentrations can lead to substrate inhibition of microbial activity. mdpi.com

Temperature: Temperature affects the metabolic rates of microorganisms and the rates of chemical reactions. Generally, an increase in temperature, within a certain range, enhances the rate of biodegradation. watereurope.eutrojantechnologies.com

pH: The pH of the environment influences microbial enzyme activity and the chemical state of the surfactant. Optimal pH ranges exist for efficient biodegradation. watereurope.eumdpi.comtrojantechnologies.com

Oxygen Availability: As discussed, aerobic degradation is significantly faster than anaerobic degradation. The presence of oxygen is a critical factor determining the rate of decomposition.

Microbial Community: The presence of a microbial community adapted to degrading LAS is essential for rapid biodegradation. watereurope.eu

Presence of Other Substances: The presence of other organic matter can lead to co-metabolism or competition for microbial enzymes, affecting the degradation rate. watereurope.eu

Degradation Half-life:

The half-life (t₁/₂) of a compound, the time required for its concentration to decrease by half, is a common metric for its persistence. For LAS in sludge-amended soils, the half-life for the mineralization of the benzene ring has been reported to be in the range of 18 to 26 days, indicating a relatively rapid ultimate degradation in this environment. researchgate.net

The table below summarizes the influence of various conditions on the degradation kinetics of SDBS.

| Condition | Effect on Degradation Rate | Reference(s) |

| Increasing Temperature | Generally increases rate, but can decrease gas solubility in AOPs. | scispace.com, trojantechnologies.com |

| Increasing pH | Can increase the rate of AOPs, but has an optimal range for biodegradation. | trojantechnologies.com, watereurope.eu |

| Increasing Initial Concentration | Can decrease degradation efficiency due to substrate inhibition or scavenger effects. | scispace.com |

| Presence of Oxygen | Significantly increases biodegradation rate. | researchgate.net |

| Adapted Microbial Consortia | Essential for efficient biodegradation. | watereurope.eu |

| Presence of Radical Scavengers | Decreases the rate of Advanced Oxidation Processes. | scispace.com |

This table provides a qualitative summary of the effects of different conditions on SDBS degradation kinetics.

Advanced Oxidation Processes (AOPs) for SDBS Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These processes are employed to degrade recalcitrant organic pollutants like SDBS that are not efficiently removed by conventional treatment methods.

Ozonation involves the application of ozone (O₃), a powerful oxidant, to degrade organic compounds. The degradation of SDBS by ozonation can occur through two main pathways:

Direct Reaction with Molecular Ozone: Ozone can directly react with the SDBS molecule, particularly at the aromatic ring. This reaction is selective and has a reported rate constant of 3.68 M⁻¹s⁻¹. scispace.com

Indirect Reaction with Hydroxyl Radicals: Ozone decomposes in water, especially at higher pH, to form hydroxyl radicals. These radicals are much more reactive and non-selective than ozone, with a reaction rate constant with SDBS of 1.16 x 10¹⁰ M⁻¹s⁻¹. scispace.com

The efficiency of ozonation is strongly influenced by pH. At acidic pH, the direct reaction with ozone is more dominant, while at alkaline pH, the formation of hydroxyl radicals is favored, leading to a faster degradation rate. scispace.comwaterandwastewater.com However, the stability of ozone in water decreases with increasing temperature and pH. nih.gov

Ozone-based AOPs, such as the combination of ozone with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), are designed to enhance the production of hydroxyl radicals, thereby accelerating the degradation of pollutants like SDBS. nih.govtrojantechnologies.comresearchgate.net While effective, a potential drawback of ozonation is the formation of toxic by-products if the mineralization of the parent compound is incomplete. nih.govnih.gov

The table below presents data on the removal of SDBS by ozonation under different conditions.

| Process | pH | Initial SDBS (mg/L) | Removal Efficiency (%) | Reaction Time | Reference |

| Ozonation | 10 | Not Specified | High | Not Specified | scispace.com |

| Ozonation | Varied | 10, 15, 25 | Higher at lower concentrations | Not Specified | ijcce.ac.ir |

This table is illustrative and highlights the influence of pH and initial concentration on ozonation efficiency.

The UV/H₂O₂ process is another effective AOP for the degradation of SDBS. This system generates hydroxyl radicals through the photolysis of hydrogen peroxide by ultraviolet (UV) radiation. watereurope.euwaterandwastewater.com The primary reaction is:

H₂O₂ + hv (UV light) → 2 •OH

These highly reactive hydroxyl radicals then attack the SDBS molecule, leading to its degradation. The degradation generally follows first-order kinetics. scispace.comijcce.ac.ir The efficiency of the UV/H₂O₂ process is influenced by several factors:

Hydrogen Peroxide Dosage: The concentration of H₂O₂ is critical. An optimal dosage exists, as an excess of H₂O₂ can act as a scavenger of hydroxyl radicals, thereby reducing the degradation efficiency. scispace.comnih.govresearchgate.net

pH: The pH of the solution can affect the stability of H₂O₂ and the quantum yield of hydroxyl radical formation. A gradual decrease in pH is often observed during the oxidation process, which can enhance the degradation rate. nih.govmdpi.comresearchgate.net

UV Light Intensity: Higher UV intensity generally leads to a faster rate of H₂O₂ photolysis and, consequently, a higher rate of SDBS degradation.

Studies have shown that the UV/H₂O₂ process can be more effective than UV/TiO₂ photocatalysis for the degradation of SDBS. scispace.comijcce.ac.ir This method offers a promising alternative for the treatment of water contaminated with this persistent surfactant.

The table below summarizes findings on the degradation of SDBS using the UV/H₂O₂ process.

| Initial SDBS (mg/L) | H₂O₂/SDBS Ratio (w/w) | Apparent Rate Constant (k, min⁻¹) | Half-life (t₀.₅, min) | Reference |

| Not Specified | 5:1 | 0.132 | 5.2 | scispace.com |

This table presents kinetic data for the UV/H₂O₂ degradation of SDBS, demonstrating the process's effectiveness.

Fenton and Photo-Fenton Oxidation

Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) recognized for their effectiveness in degrading recalcitrant organic compounds such as SDBS. researchgate.net The core of these methods is the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. researchgate.netresearchgate.net The conventional Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). nih.gov

The photo-Fenton process enhances the degradation efficiency by incorporating ultraviolet (UV) or solar light. This light exposure accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes the photolysis of H₂O₂, leading to the formation of additional hydroxyl radicals. mdpi.com This synergy significantly increases the rate of pollutant degradation compared to the conventional Fenton process alone. nih.govmdpi.com

Research has shown that the efficiency of these processes is highly dependent on several operational parameters. A study on a Fenton-like process using ferric chloride (FeCl₃) and H₂O₂ achieved a 90.5% reduction in SDBS and a 70.7% reduction in Chemical Oxygen Demand (COD) under optimal conditions of pH 4 and a 60-minute reaction time. researchgate.netresearchgate.net This highlights that pH and reaction time are critical factors influencing removal efficiency. researchgate.netresearchgate.net The electro-Fenton process, another variation, uses electrochemical methods to generate the Fenton reagents in-situ, identifying the hydroxyl radical (•OH) as the primary active substance for oxidizing SDBS. researchgate.net The addition of a Fenton reagent (Fe²⁺ and H₂O₂) has also been shown to have a positive effect on the degradation of SDBS during ultrasonic irradiation. nih.gov

Table 1: Research Findings on Fenton and Photo-Fenton Oxidation of SDBS

| Process | Key Findings | Optimal Conditions | Efficiency | Reference |

|---|---|---|---|---|

| Fenton-like Oxidation | pH and time are the most significant parameters. | pH 4, 60 min reaction time, 8.82 mM H₂O₂, 3.67 mM Fe³⁺ | 90.5% SDBS removal, 70.7% COD reduction | researchgate.netresearchgate.net |

| Electro-Fenton | •OH is the primary active substance for oxidation. | - | - | researchgate.net |

| Solar Photo-Fenton | Significantly enhances degradation rates compared to dark Fenton processes. | Acidic pH | Can achieve almost complete surfactant degradation. | researchgate.netfrontiersin.org |

| Ultrasonic Irradiation with Fenton Reagent | Addition of Fe²⁺ and H₂O₂ has a positive effect on degradation. | - | Enhanced aerobic degradability. | nih.gov |

Electrochemical and Plasma-Based Degradation Technologies

Electrochemical technologies represent a promising approach for the treatment of wastewater containing persistent surfactants like SDBS. These methods, often categorized as electrochemical advanced oxidation processes (EAOPs), utilize the generation of powerful oxidizing agents, primarily hydroxyl radicals (•OH), at the anode surface to break down organic pollutants. nih.govmdpi.com

The effectiveness of electrochemical oxidation is heavily influenced by the anode material. Boron-doped diamond (BDD) electrodes have demonstrated high efficiency for SDBS mineralization due to their wide electrochemical potential window and chemical stability. nih.govmdpi.com Studies comparing BDD and lead dioxide (PbO₂) anodes found BDD to be more efficient for the degradation of SDBS, breaking it down into smaller carboxylic acids like maleic, oxalic, and formic acids. nih.gov Another approach involved using platinum (Pt) mesh anodes, where the introduction of yttrium oxide (Y₂O₃) particles significantly improved the SDBS decomposition rate from 21% to 99%. researchgate.net A solar-mediated thermo-electrochemical process (STEP) has also been developed, which uses solar energy to drive the thermo-electrochemical oxidation of SDBS into CO₂ while synergistically producing hydrogen. nih.gov This process appears to proceed via desulfonation followed by the opening of the aromatic ring. nih.gov

Non-thermal plasma (NTP) is another advanced oxidation technology that generates a variety of reactive species, including hydroxyl radicals, ozone, and hydrogen peroxide, to degrade pollutants. nih.govarabjchem.org While direct studies on SDBS are limited in the provided search results, research on other persistent sulfonated surfactants, such as perfluorooctanesulfonate (B1231939) (PFOS), demonstrates the potential of NTP. arabjchem.orgnih.gov These processes can achieve significant degradation of refractory compounds in water, often taking place at the gas-liquid interface of the plasma zone. arabjchem.orgd-nb.inforesearchgate.net The aeration-assisted NTP process, for example, simultaneously generates oxygen- and nitrogen-based reactive chemicals, showing strong potential for removing non-biodegradable pollutants. nih.gov

Catalytic Oxidation Approaches for SDBS

Catalytic oxidation processes are employed to enhance the degradation of SDBS by using catalysts to improve the efficiency of oxidants like air or ozone. These methods can operate under less severe conditions than non-catalytic oxidation and can lead to higher mineralization rates.

Catalytic wet air oxidation (CWAO) has been investigated as a precursor to biological treatment for wastewater containing SDBS. nih.gov In one study, a commercial activated carbon (AC) was used as a catalyst in a fixed-bed reactor. nih.gov The results showed that the activated carbon acted as both an adsorbent and a catalyst, achieving total organic carbon (TOC) conversions of up to 52% at 160°C. nih.gov The primary intermediates identified were acetic acid and sulfobenzoic acid. nih.gov

Catalytic ozonation is another effective approach. The use of a base-treated zeolite as a catalyst for the ozonation of SDBS has been explored. acs.org Ozonation in the presence of catalysts can significantly increase the rate of decomposition. acs.org The degradation rate of SDBS via ozonation is highly dependent on pH, with faster rates observed at higher pH values. acs.org The reaction proceeds through both direct reaction with ozone and indirect reaction with hydroxyl radicals. acs.org

Furthermore, catalysts are used in other advanced oxidation processes. As mentioned previously, yttrium oxide (Y₂O₃) particles have been used to enhance the electrochemical oxidation of SDBS on platinum anodes, demonstrating a catalytic effect that dramatically increases the decomposition rate. researchgate.net

Bioremediation and Phytoremediation Strategies for SDBS-Contaminated Environments

Bioremediation and phytoremediation offer environmentally sustainable and cost-effective alternatives to physicochemical methods for addressing SDBS contamination. These strategies leverage natural biological processes of microorganisms and plants to break down or sequester the pollutant.

Microbial Degradation by Isolated Bacterial Strains and Algae

The degradation of SDBS in the environment relies heavily on microorganisms, including various bacteria and algae. arabjchem.org Several bacterial strains capable of utilizing SDBS as a sole carbon source for growth have been isolated from contaminated soils.

Notably, species from the genus Pseudomonas are frequently identified as efficient degraders of surfactants. researchgate.net Research has identified strains of Pseudomonas fluorescens and Pseudomonas jessenii that can achieve high removal rates of SDBS. doaj.org For instance, one study isolated Pseudomonas fluorescens P-11, which achieved nearly 100% removal of SDBS from a liquid medium after 72 hours. Other identified strains include Bacillus sp. and Aeromanas sp., which also demonstrated over 95% removal rates under the same conditions. The degradation process often involves the action of enzymes like alkylsulfatases. doaj.org

Algae also play a significant role in the biodegradation of SDBS. The freshwater green alga Chlorella vulgaris has been studied for its ability to degrade dodecyl benzene sulfonate (DBS). arabjchem.org The degradation process involves multiple steps, including the shortening of the alkyl chain, the opening of the benzene ring, and the subsequent breakdown of smaller molecular intermediates. arabjchem.org Photosynthesis by algae is a key contributing factor to the degradation of organic pollutants. arabjchem.org

Table 2: Microbial Strains and Algae Involved in SDBS Degradation

| Organism Type | Species/Strain | Key Findings | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Bacterium | Pseudomonas fluorescens P-11 | Isolated from SDBS-polluted soil; uses SDBS as a carbon source. | Nearly 100% removal (40 mg/L) in 72 hours. | - |

| Bacterium | Bacillus sp. B-24 | Isolated from SDBS-polluted soil; uses SDBS as a carbon source. | >95% removal (40 mg/L) in 72 hours. | - |

| Bacterium | Aeromanas sp. A-2 | Isolated from SDBS-polluted soil; uses SDBS as a carbon source. | >95% removal (40 mg/L) in 72 hours. | - |

| Bacterium | Pseudomonas jessenii subgroup | Five isolates were highly efficient degraders. | 80-100% degradation (1 g/L) in <24 hours. | doaj.org |

| Alga | Chlorella vulgaris | Degrades DBS through chain-shorting and ring-opening oxidation. | Stabilized degradation observed after 8 hours. | arabjchem.org |

Biosurfactant-Mediated Enhancement of SDBS Remediation

Biosurfactants are surface-active compounds produced by microorganisms that offer an environmentally friendly alternative to synthetic surfactants. frontiersin.orgdoaj.org Their primary role in remediation is to increase the solubility and bioavailability of hydrophobic organic contaminants, thereby enhancing their microbial degradation. doaj.orgnih.gov For example, biosurfactants are used in the remediation of environments contaminated with petroleum hydrocarbons and oils. researchgate.netfrontiersin.org They work by reducing the surface and interfacial tension between water and the hydrophobic pollutant, leading to the formation of micelles that encapsulate the contaminant and make it more accessible to degrading microorganisms. frontiersin.orgnih.gov

However, the application of biosurfactants is typically for the remediation of pollutants like hydrocarbons, pesticides, or heavy metals, rather than for synthetic surfactants like SDBS itself. frontiersin.orgosdd.net In fact, high concentrations of synthetic surfactants can sometimes inhibit the biodegradation of other compounds. nih.gov While biosurfactants like rhamnolipids and surfactin (B1297464) are well-studied for their role in enhancing the breakdown of other pollutants, the literature from the provided search results does not indicate their use to enhance the remediation of SDBS. researchgate.netfrontiersin.org Instead, SDBS is the target pollutant to be removed by other means.

Plant-Assisted Degradation (Phytoremediation) of SDBS

Phytoremediation is a green technology that utilizes plants and their associated microbial communities (in the rhizosphere) to remove, degrade, or contain environmental contaminants. youtube.com This approach is used for a variety of pollutants, including petroleum hydrocarbons, pesticides, and heavy metals. youtube.com The process can be enhanced by the interactions between plant roots and microbes, where plants provide an environment conducive to microbial activity that breaks down contaminants. youtube.com

While phytoremediation is a promising technology for many organic pollutants, its application for synthetic surfactants like SDBS is not well-documented in the provided search results. A significant challenge in using phytoremediation for surfactants is their potential phytotoxicity. Some anionic surfactants have been shown to be toxic to plants, which would hinder the effectiveness of this remediation strategy. For phytoremediation to be viable for SDBS-contaminated sites, plants would need to be tolerant to its presence in soil and water. Research has explored using enhancing agents to improve the phytoremediation of other contaminants, but specific studies on the successful phytoremediation of SDBS are not covered in the available sources. nih.gov

Advanced Analytical and Spectroscopic Characterization of Sodium P Dodecylbenzenesulfonate Systems

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of SDBS and its related compounds. The inherent complexity of commercial SDBS, which is a mixture of isomers and homologs, necessitates powerful separation techniques to achieve accurate analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of SDBS. It allows for the separation of different components of commercial SDBS mixtures, which often contain various isomers and homologs of linear alkylbenzene sulfonates (LAS).

Reverse-phase HPLC is a common mode used for SDBS analysis. In this approach, a nonpolar stationary phase, such as C8 or C18, is used with a more polar mobile phase. The separation is based on the hydrophobic interactions between the alkyl chains of the SDBS isomers and the stationary phase. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, often with an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com The use of different stationary phases, such as C8, C12, and C18, has been explored to optimize the separation of various LAS homologs. scielo.br

The choice of detector is also critical for sensitive and selective detection. Ultraviolet (UV) detectors are frequently employed, as the benzene (B151609) ring in SDBS absorbs UV light. scielo.br Fluorescence detectors can also be used, offering higher sensitivity for certain applications. For more definitive identification, HPLC can be coupled with mass spectrometry (LC/MS), providing molecular weight information for each separated component. shodex.com

Method validation is a crucial aspect of HPLC analysis to ensure the reliability of the results. This includes assessing parameters such as linearity, precision, limit of detection (LOD), and limit of quantification (LOQ). scielo.br For instance, a validated HPLC method for LAS determination in wastewater samples using a C8 column showed good linearity and precision, with the coefficient of variation being less than 1.0% for standards in water. scielo.br

| Parameter | HPLC Conditions for SDBS Analysis | Reference |

| Column | Reverse-phase C8 or C18 | scielo.brchromforum.org |

| Mobile Phase | Acetonitrile/Water with Phosphoric or Formic Acid | sielc.com |

| Detector | UV, Fluorescence, Mass Spectrometry (MS) | scielo.brshodex.com |

| Application | Separation of isomers and homologs, Quantification in various matrices | scielo.brsigmaaldrich.com |

While HPLC is suitable for the analysis of the non-volatile SDBS molecule, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the volatile precursors and degradation products of SDBS, particularly for isomer-specific analysis of the dodecylbenzene (B1670861) backbone. To make the alkylbenzene sulfonates amenable to GC analysis, a derivatization step is often necessary to convert the non-volatile sulfonic acid group into a more volatile derivative, such as a methyl ester. This can be achieved through esterification using reagents like trimethyl orthoformate. researchgate.net